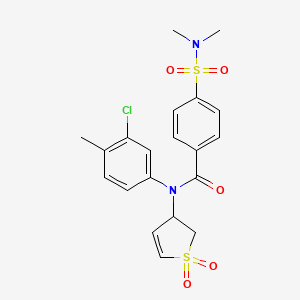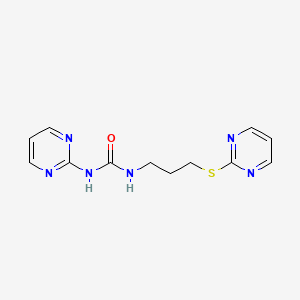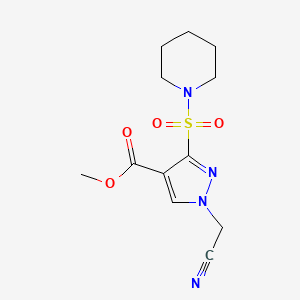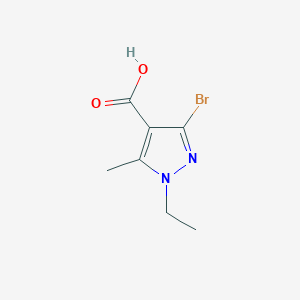![molecular formula C19H15BrN4O2S B2681242 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005293-74-2](/img/structure/B2681242.png)
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways : Research on pyrazolo[3,4-d]pyrimidine derivatives often focuses on their synthesis through various chemical reactions, exploring novel pathways to create these compounds for further biological evaluation. For example, studies demonstrate the synthesis of 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, showcasing methods for incorporating these structures into potential therapeutic agents (Petrie et al., 1985).
Cytotoxicity and Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were studied for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of these compounds in cancer research (Hassan et al., 2014).
Anti-inflammatory and Analgesic Agents : The design and synthesis of novel compounds based on the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework often target anti-inflammatory and analgesic applications. Research has yielded compounds with significant activity, providing insights into their potential therapeutic use (Abu‐Hashem et al., 2020).
Molecular Docking and QSAR Modeling
Antioxidant Activity : Molecular docking studies and QSAR modeling are utilized to predict the antioxidant capacity of novel derivatives. Such research aims to identify compounds with high efficiency against specific oxidative stress markers, guiding the development of antioxidants (Aziz et al., 2021).
Antimicrobial Properties : The evaluation of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives for antimicrobial activity highlights their potential in addressing resistant bacterial and fungal strains. Studies often include in silico docking to understand the interaction between these compounds and microbial enzymes or proteins, aiding in the design of more effective antimicrobial agents (Desai et al., 2022).
properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-26-16-5-3-2-4-15(16)24-17-14(10-21-24)18(25)23-19(22-17)27-11-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMDLXVTOMRBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)


![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)


![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

